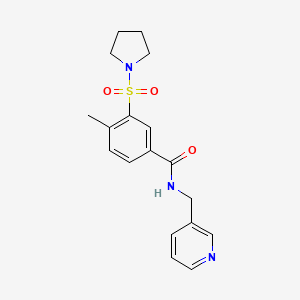![molecular formula C20H22Cl2N2O4S B6119307 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6119307.png)
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition leads to the disruption of cellular signaling pathways, which in turn leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been found to inhibit the activity of certain enzymes involved in glucose metabolism, which may make it useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments is its high potency. This allows for the use of lower concentrations of the compound, which can reduce the risk of toxicity and other side effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research involving 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine. One potential direction is the development of new synthetic methods for the compound, which could improve its solubility and other properties. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents with improved efficacy and fewer side effects. Finally, the use of this compound in combination with other drugs or therapies could be explored, which could lead to improved treatment outcomes for a variety of diseases.
Métodos De Síntesis
The synthesis of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine involves the reaction of 2-chloro-5-methylphenol with propionyl chloride in the presence of an acid catalyst to form 2-(2-chloro-5-methylphenoxy)propanoic acid. This acid is then reacted with piperazine in the presence of a base to form this compound. The final step involves the reaction of this compound with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. In the field of neuroscience, this compound has been studied for its potential use as a drug to treat anxiety and depression. In the field of materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-14-3-8-18(22)19(13-14)28-15(2)20(25)23-9-11-24(12-10-23)29(26,27)17-6-4-16(21)5-7-17/h3-8,13,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIMEGPJMFRENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-cyclohexyl-2-piperazinone](/img/structure/B6119230.png)
![3-fluoro-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6119241.png)
![2-(3-{4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B6119249.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6119261.png)
![2-[(2,3-dichlorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119265.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine](/img/structure/B6119275.png)
![1-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B6119289.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6119305.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-pyridinylmethyl)-3-piperidinamine](/img/structure/B6119312.png)

![N-(5-chloro-2-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6119325.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6119343.png)
